Hexoprenaline
Overview
Description
Hexoprenaline is a selective β2 adrenergic receptor agonist . It is used as a bronchodilator, antiasthmatic, and tocolytic agent .
Synthesis Analysis
Hexoprenaline is synthesized as a selective β2-adrenoreceptor agonist . It is active in humans as a bronchodilator by oral or intravenous routes and by inhalation .Molecular Structure Analysis
Hexoprenaline has a molecular formula of C22H32N2O6 . Its average mass is 420.4993 Da and its mono-isotopic mass is 420.226044 Da .Chemical Reactions Analysis
Hexoprenaline has been reported to cause supraventricular tachyarrhythmia in a case study . This occurred during treatment for premature rupture of membranes and uterine contractions .Physical And Chemical Properties Analysis
Hexoprenaline has a density of 1.3±0.1 g/cm3, a boiling point of 707.8±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C . It also has a molar refractivity of 115.1±0.3 cm3, a polar surface area of 145 Å2, and a molar volume of 322.9±3.0 cm3 .Scientific Research Applications
Tocolytic Applications
Hexoprenaline, a beta 2-sympathomimetic agent, is primarily used in tocology to prevent premature labor and immature birth. It has been found to have a success rate of 34-78% for tocolyses, depending on the initial tocological condition. Its selectivity, due to an elongated nitrogen substituent, results in less pronounced side effects associated with cardiac beta 1-receptors stimulation. Clinical trials have shown hexoprenaline's efficacy in reducing uterine activity, thereby delaying premature labor (Heilmann & Siekmann, 1985).
Pharmacological Properties in Asthma Treatment
Hexoprenaline has been recognized for its pharmacological properties as a bronchodilator, effective in the treatment of obstructive airways diseases such as asthma, bronchitis, and emphysema. It is active as a selective β2-adrenoreceptor agonist in humans, available through oral, intravenous, and inhalation routes. Its advantages include a lower production of side effects like tremors, palpitations, and tachycardia compared to other bronchodilators (Pinder, Brogden, Speight, & Avery, 1977).
Placental Transfer and Pharmacokinetics in Pregnancy
Studies have evaluated hexoprenaline's placental transfer and pharmacokinetics in pregnant subjects. Notably, in experiments using pregnant sheep, measurable levels of hexoprenaline were not found in fetal blood samples, suggesting minimal placental transfer. The drug showed different pharmacokinetic parameters in pregnant and non-pregnant sheep, with pregnant animals exhibiting smaller apparent volumes of distribution and lower total body clearance (Lipshitz et al., 1981).
Myometrial Activity and Potassium Channels
Research has also been conducted on hexoprenaline's interaction with potassium channels in the human myometrium. It has been identified as a beta-adrenergic agonist that impacts myometrial relaxation, an important factor in preventing preterm labor. The mechanism involves activation of K+(Ca++) channels in human myometrial cells, suggesting its role in the relaxant mechanism of the uterus (Tritthart, Mahnert, Fleischhacker, & Adelwöhrer, 1991).
Maternal and Fetal Metabolic Effects
Hexoprenaline's effects on maternal and fetal metabolism have also been studied. In a trial involving pregnant women, the administration of hexoprenaline resulted in significant changes in plasma glucose, serum insulin, plasma glucagon, and free fatty acid levels. These findings highlight hexoprenaline's direct actions on insulin and glucagon release and on glucose and fatty acid metabolism, with implications for its use in treating acute fetal distress (Lipshitz & Vinik, 1978).
Safety And Hazards
properties
IUPAC Name |
4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O6/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16/h5-8,11-12,21-30H,1-4,9-10,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLZNBCNGJWPRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048322 | |
Record name | Hexoprenaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexoprenaline | |
CAS RN |
3215-70-1 | |
Record name | Hexoprenaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3215-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexoprenaline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003215701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexoprenaline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08957 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexoprenaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXOPRENALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9L6B3W684 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
222-228 | |
Record name | Hexoprenaline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08957 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.